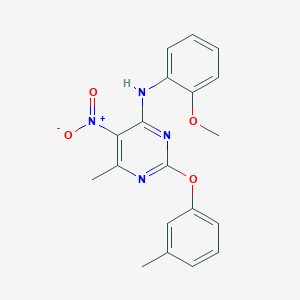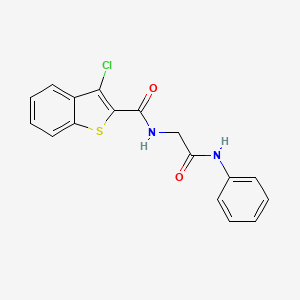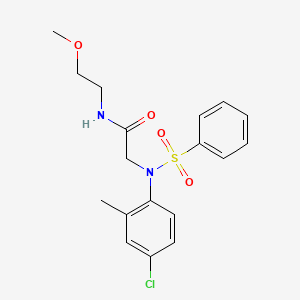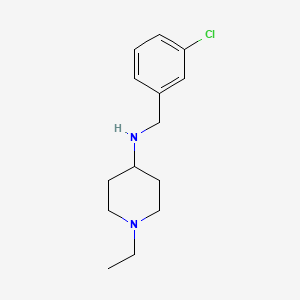
5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as TTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TTA belongs to the class of pyrazolone derivatives and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is primarily through activation of PPARγ. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ by 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit inflammatory cytokine production and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on glucose and lipid metabolism, 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to have anti-inflammatory and antioxidant properties. 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has also been shown to improve mitochondrial function and increase energy expenditure. These effects make 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one a potential therapeutic agent for a wide range of diseases, including diabetes, obesity, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and large-scale production is possible. 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has also been extensively studied, and its mechanism of action is well understood. However, 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one does have some limitations. It has low solubility in water, which can make it difficult to administer in vivo. 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is also relatively unstable and can degrade over time, which can affect experimental results.
Zukünftige Richtungen
There are several future directions for the study of 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one. One area of research is the development of more stable analogs of 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one. Another area of research is the investigation of the potential therapeutic effects of 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one in other diseases, such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one could make it more accessible for use in scientific research.
Synthesemethoden
The synthesis of 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 2,4,6-trichlorophenyl hydrazine with ethyl acetoacetate in the presence of tert-butyl alcohol and acetic acid. The resulting product is then treated with sodium hydroxide to yield 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one. The synthesis of 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in scientific research. One of the most notable applications of 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is in the study of metabolic disorders, particularly diabetes and obesity. 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. 5-tert-butyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a wide range of diseases.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3N2O/c1-13(2,3)10-6-11(19)18(17-10)12-8(15)4-7(14)5-9(12)16/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIYIQZAQZTYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-({[2-(1-pyrrolidinyl)phenyl]amino}methyl)phenol trifluoroacetate (salt)](/img/structure/B5198506.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B5198534.png)
![4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5198535.png)
![N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5198540.png)
![N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5198556.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5198565.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide](/img/structure/B5198569.png)


![4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5198610.png)
